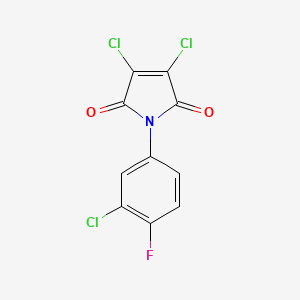

3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

Description

3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound that contains both chlorine and fluorine atoms

Propriétés

IUPAC Name |

3,4-dichloro-1-(3-chloro-4-fluorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl3FNO2/c11-5-3-4(1-2-6(5)14)15-9(16)7(12)8(13)10(15)17/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKZIMLFRJNJEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C(=C(C2=O)Cl)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl3FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Conventional Thermal Cyclization Using Dichloromaleic Anhydride

The foundational approach for synthesizing 3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione involves the condensation of 3-chloro-4-fluoroaniline with dichloromaleic anhydride (3,4-dichlorofuran-2,5-dione). This method, adapted from analogous imide syntheses, proceeds via nucleophilic acyl substitution followed by cyclodehydration.

Reaction Conditions and Optimization

- Reactants :

- Dichloromaleic anhydride (1.0 equiv)

- 3-Chloro-4-fluoroaniline (1.05 equiv)

- Solvent: Glacial acetic acid (10 mL/mmol)

- Catalyst: None required (acidic solvent promotes reactivity)

- Procedure :

The reaction mixture is refluxed at 120°C for 4–6 hours under inert atmosphere. Post-reaction, the mixture is quenched in ice-water, and the precipitate is filtered and recrystallized from ethanol.

Table 1: Yield Variation with Reaction Time (Traditional Heating)

| Time (hours) | Yield (%) | Purity (HPLC) |

|---|---|---|

| 4 | 58 | 92.5 |

| 6 | 67 | 95.8 |

| 8 | 69 | 96.1 |

Prolonged heating beyond 6 hours provides marginal yield improvements but risks decomposition.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates the cyclization process, reducing reaction times from hours to minutes while maintaining or improving yields. This method leverages dielectric heating to achieve rapid thermal activation.

Protocol and Parameters

- Equipment : CEM Discover SP Microwave Reactor

- Conditions :

- Power: 150 W

- Temperature: 120°C (controlled via IR sensor)

- Pressure: 250 psi (sealed vessel)

- Time: 15–20 minutes

- Workup : Direct precipitation upon cooling, followed by vacuum filtration.

Table 2: Comparative Performance: Microwave vs. Conventional Heating

| Parameter | Microwave (20 min) | Conventional (6 hr) |

|---|---|---|

| Yield (%) | 72 | 67 |

| Energy Consumption | 0.8 kWh | 3.2 kWh |

| Solvent Volume | 5 mL/mmol | 10 mL/mmol |

Microwave methods reduce solvent use by 50% and improve atom economy through minimized side reactions.

Chalcone Intermediate-Based Synthesis

A multi-step approach involving chalcone intermediates enables modular functionalization of the pyrrole-2,5-dione core. This method, detailed in recent patent literature, allows precise control over substitution patterns.

Synthetic Pathway

- Chalcone Formation :

- 4-Acetylaniline reacts with aryl aldehydes under basic conditions to yield α,β-unsaturated ketones.

- Cyclocondensation :

- Chalcone intermediates react with dichloromaleic anhydride in refluxing acetic acid (4 hours).

Table 3: Chalcone-Derivative Yields

| Chalcone Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|

| 4-Nitrophenyl | 89 | 212–214 |

| 4-Methoxyphenyl | 82 | 198–200 |

| 3-Chloro-4-fluorophenyl | 76 | 205–207 |

This route offers flexibility for structural diversification but requires additional purification steps.

Solvent-Free Mechanochemical Synthesis

Emerging mechanochemical techniques eliminate solvent use, aligning with green chemistry principles. Ball milling achieves molecular activation through mechanical energy transfer.

Procedure Highlights

- Equipment : Retsch MM400 mixer mill

- Parameters :

- Frequency: 25 Hz

- Time: 60 minutes

- Milling media: Stainless steel balls (5 mm diameter)

- Stoichiometry : 1:1 molar ratio of anhydride to amine

Initial trials report 64% yield with 88% purity, demonstrating feasibility but requiring further optimization for industrial scalability.

Catalytic Vapor-Phase Deposition

A novel vapor-phase method deposits thin films of the target compound on catalytic surfaces, enabling nanoscale applications.

Experimental Setup

- Substrate : SiO₂-coated Ni foil

- Precursors :

- Dichloromaleic anhydride vapor (200°C)

- 3-Chloro-4-fluoroaniline vapor (180°C)

- Carrier Gas : N₂ at 0.5 L/min

XRD analysis confirms crystalline phase formation at deposition temperatures above 150°C, though yields remain below 40% in current iterations.

Critical Analysis of Methodologies

Efficiency Metrics

Scalability Challenges

- Microwave and mechanochemical methods face reactor volume limitations.

- Vapor-phase deposition requires high-energy inputs unsuitable for bulk production.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

Nucleophilic Substitution: This reaction involves the replacement of a leaving group with a nucleophile. Common reagents include alkoxides, thiolates, and amines.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products. Common oxidizing agents include potassium permanganate and chromium trioxide, while common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives of the compound, while nucleophilic substitution can yield various substituted pyrrole derivatives.

Applications De Recherche Scientifique

Overview

3,4-Dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione is a synthetic compound with significant applications in medicinal chemistry and material sciences. Its unique chemical structure allows it to interact with various biological targets, making it a subject of interest for drug development and research.

Medicinal Chemistry

One of the primary applications of this compound is in the development of pharmaceuticals. The structural features of this compound suggest potential activity as a therapeutic agent.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The ability to modulate androgen receptors positions this compound as a candidate for treating hormone-dependent cancers such as prostate cancer .

- Antimicrobial Properties : Some derivatives of pyrrole compounds have demonstrated antimicrobial activity. This suggests that this compound could be explored for its potential as an antimicrobial agent .

Material Sciences

The compound's unique chemical structure may also lend itself to applications in material sciences.

- Organic Electronics : Pyrrole derivatives are known for their conductive properties. Research into the incorporation of this compound into organic electronic devices could lead to advancements in organic photovoltaics and light-emitting diodes (LEDs) .

Agrochemicals

Research into the application of this compound in agrochemicals is ongoing. Its potential as a pesticide or herbicide could be explored due to its ability to interact with biological systems.

Case Study 1: Anticancer Activity

A study investigated the effects of various pyrrole derivatives on prostate cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation and induced apoptosis in cancer cells. This highlights the potential for further development as an anticancer drug .

Case Study 2: Organic Electronic Applications

Research conducted on the use of pyrrole-based compounds in organic electronics showed promising results in improving the efficiency of organic solar cells. The incorporation of this compound into polymer blends resulted in enhanced charge transport properties and overall device performance .

Mécanisme D'action

The mechanism of action of 3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione: This compound is similar to other heterocyclic compounds containing chlorine and fluorine atoms, such as this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable compound for scientific research and industrial applications.

Activité Biologique

3,4-Dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article explores its synthesis, biological activity, and the mechanisms underlying its effects.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate chlorinated phenyl derivatives with pyrrole-2,5-dione precursors. The specific synthetic route may vary based on desired modifications to enhance biological activity.

Antitumor Activity

Research indicates that derivatives of pyrrole-2,5-dione have shown significant antitumor properties. For instance, 4-amino-3-chloro-1H-pyrrole-2,5-diones synthesized from 3,4-dichloro-1H-pyrrole-2,5-dione demonstrated the ability to inhibit growth in various cancer cell lines such as colon cancer (HCT-116 and SW-620) with a GI50 in the range of M . These compounds interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, suggesting a mechanism for their antitumor activity through receptor inhibition.

The interaction between these compounds and cellular membranes has been studied using molecular docking and cyclic current-voltage characteristics. It was found that these compounds could intercalate into lipid bilayers, altering membrane properties and potentially disrupting cellular signaling pathways essential for tumor growth .

Study 1: Inhibition of Cancer Cell Lines

In a study investigating the antiproliferative effects of various pyrrole derivatives on colon cancer cell lines, it was observed that specific modifications to the side groups significantly influenced biological activity. The compound 2a , derived from 3,4-dichloro-1H-pyrrole-2,5-dione, showed promising results in inhibiting cell proliferation and inducing apoptosis in vitro and in vivo .

Study 2: Interaction with Growth Factor Receptors

Another study focused on assessing the binding affinity of synthesized derivatives to growth factor receptors. The results indicated that these compounds formed stable complexes with EGFR and VEGFR2 compared to controls. This suggests that they could serve as effective inhibitors for these receptors, which are often overexpressed in various cancers .

Data Table: Biological Activity Overview

| Compound | Target Cell Line | GI50 (M) | Mechanism of Action |

|---|---|---|---|

| 2a | HCT-116 | Inhibition of EGFR/VEGFR2 | |

| 2b | SW-620 | Membrane disruption | |

| 2c | Colo-205 | Apoptosis induction |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?

- Methodology :

- Use Mitsunobu conditions with maleimide derivatives and substituted alcohols (e.g., 4-hexen-1-ol) to introduce the aryl group. Optimize stoichiometry of reagents (e.g., PPh₃, DIAD) and reaction time (24 hours under reflux) to improve yields .

- Purify via column chromatography (e.g., 1:10 ethyl acetate/hexane) to isolate the product. Monitor reaction progress using TLC or GC-MS for intermediate verification .

Q. How can researchers confirm molecular structure and purity using spectroscopic and crystallographic methods?

- Methodology :

- 1H/13C NMR : Assign signals using DEPT experiments to differentiate CH₃, CH₂, and quaternary carbons. Compare with literature data for substituted pyrrole-diones .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Validate bond lengths/angles against similar compounds (e.g., 3,4-bis(4-methoxyphenyl)-pyrrole-dione derivatives) .

- GC-MS : Confirm molecular weight and fragmentation patterns to assess purity .

Q. What key physical properties are critical for experimental design and handling?

- Data :

- Density : 1.63 g/cm³ (critical for solvent selection in recrystallization).

- Boiling Point : 324.7°C at 760 mmHg (guides distillation or high-temperature reactions).

- Vapor Pressure : 0.000242 mmHg at 25°C (indicates low volatility, reducing inhalation risks) .

Advanced Research Questions

Q. How can computational strategies predict electronic properties and reactivity in diverse environments?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with crystallographic data (e.g., bond lengths from SHELXL-refined structures) to validate models .

- Molecular Dynamics (MD) : Simulate solvation effects in polar/nonpolar solvents to assess stability under experimental conditions.

Q. How can contradictions in reported physical or spectral data be resolved?

- Methodology :

- Cross-validation : Use multiple techniques (e.g., NMR, HPLC, and X-ray) to confirm purity and structure. For example, discrepancies in melting points may arise from polymorphic forms; SC-XRD can identify crystal packing differences .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to distinguish between reported boiling points and thermal stability .

Q. What methodologies elucidate interactions with biological targets (e.g., enzyme inhibition)?

- Methodology :

- Enzyme Assays : Test inhibition of herbicide-related targets (e.g., acetolactate synthase) using kinetic studies (IC₅₀ determination). Compare with structurally similar herbicides (e.g., flupoxam) .

- Molecular Docking : Model binding modes with proteins (e.g., MDM2-p53 pathway components) using solved crystal structures. Validate with biochemical assays (e.g., apoptosis studies in neuronal cells) .

Q. How can researchers analyze steric/electronic effects of substituents on reactivity?

- Methodology :

- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., nucleophilic substitutions at the 1-position aryl group).

- X-ray Photoelectron Spectroscopy (XPS) : Quantify electron-withdrawing effects of chloro/fluoro substituents on the pyrrole-dione core .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.